molecular formula C19H13N3O4S2 B13320363 Methyl 5-oxo-3-(phenylcarbamoyl)-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate

Methyl 5-oxo-3-(phenylcarbamoyl)-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate

Cat. No.: B13320363
M. Wt: 411.5 g/mol
InChI Key: WKFXKJMYGNYRPR-UHFFFAOYSA-N
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Description

Methyl 5-oxo-3-(phenylcarbamoyl)-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate is a heterocyclic compound featuring a fused thiazoloquinazoline core. Its structure includes a 1-thioxo group at position 1, a phenylcarbamoyl substituent at position 3, and a methyl ester at position 6. The synthesis of this derivative involves multicomponent combinatorial methodologies, as demonstrated in studies of analogous thiazoloquinazoline systems .

Properties

Molecular Formula

C19H13N3O4S2

Molecular Weight

411.5 g/mol

IUPAC Name

methyl 5-oxo-3-(phenylcarbamoyl)-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate

InChI

InChI=1S/C19H13N3O4S2/c1-26-18(25)10-7-8-12-13(9-10)22-15(21-16(12)23)14(28-19(22)27)17(24)20-11-5-3-2-4-6-11/h2-9H,1H3,(H,20,24)(H,21,23)

InChI Key

WKFXKJMYGNYRPR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)NC3=C(SC(=S)N23)C(=O)NC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthesis of the Thiazoloquinazoline Core

  • Step 1: Isothiocyanate Formation
    Methyl 2-aminobenzoate is treated with thiophosgene under controlled conditions to yield the corresponding isothiocyanate intermediate. This reaction is typically performed in an inert solvent such as dichloromethane at low temperatures to avoid side reactions.

  • Step 2: Cyclization Reaction
    The isothiocyanate intermediate undergoes cyclization with methyl 2-cyanoacetate and elemental sulfur. This step forms the thiazolo[3,4-a]quinazoline ring system. The reaction conditions often involve heating in a polar aprotic solvent like dimethylformamide or dimethyl sulfoxide, facilitating ring closure and sulfur incorporation.

  • Step 3: Ester Hydrolysis (if required)
    The methyl ester can be hydrolyzed under basic conditions (e.g., sodium hydroxide in aqueous methanol) to yield the corresponding carboxylic acid intermediate, which serves as a precursor for further amide coupling.

Amide Coupling to Introduce the Phenylcarbamoyl Group

  • The carboxylic acid intermediate is activated using coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
  • Reaction with aniline or substituted anilines leads to formation of the phenylcarbamoyl amide linkage, completing the synthesis of the target compound.
  • The reaction is typically carried out in solvents such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.

Functionalization and Analog Synthesis

  • Variations in the phenyl ring substituents (e.g., methyl, chloro, bromo, trifluoromethyl groups) are introduced by using substituted anilines during the amide coupling step.
  • Modifications on the heterocyclic core, such as halogenation at specific positions, are achieved by selective electrophilic substitution or by using appropriately substituted starting materials.

Representative Synthetic Scheme

Step Reactants / Intermediates Reagents / Conditions Product / Intermediate
1 Methyl 2-aminobenzoate Thiophosgene, DCM, 0–5 °C Isothiocyanate intermediate
2 Isothiocyanate intermediate, methyl 2-cyanoacetate, sulfur DMF, heat (80–120 °C) Thiazolo[3,4-a]quinazoline methyl ester
3 Methyl ester intermediate NaOH, MeOH/H2O, reflux Carboxylic acid intermediate
4 Carboxylic acid intermediate, aniline derivative HATU or EDCI, base, solvent, RT This compound

Research Findings and Activity Correlations

  • The presence of a 7-bromo substituent on the heterocyclic ring significantly enhances potassium channel activation activity, as demonstrated by increased channel currents and lower half-maximal effective concentration values.
  • Substituents on the phenylcarbamoyl moiety influence potency; for example, meta-trifluoromethyl substitution on the phenyl ring improves activity markedly.
  • The synthetic route allows for rapid generation of analogs to explore structure-activity relationships, optimizing both biological activity and pharmacokinetic properties.

Summary of Key Data from Literature

Compound ID Substituent Position Substituent Group EC50 (μM) Channel Activation Velocity (v at 6 μM) Comments
11g 7-position Bromo 12.33 5.51 Significant activity improvement
12h Phenyl ring, meta Trifluoromethyl 2.89 16.77 Highest potency observed
12i Phenyl ring, meta Chloro 3.82 14.78 High activity
12j Phenyl ring, 3,5-di Trifluoromethyl 17.29 2.08 Lower activity

Chemical Reactions Analysis

Types of Reactions

Methyl 5-oxo-3-(phenylcarbamoyl)-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 5-oxo-3-(phenylcarbamoyl)-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate is a complex heterocyclic compound with potential applications across various scientific fields, including chemistry, biology, medicine, and industry. It is intended for research purposes only and is not suitable for human or veterinary use.

Scientific Research Applications

  • Chemistry: It can be used as a building block for synthesizing more complex heterocyclic compounds.
  • Biology: Its unique structure makes it a candidate for studying enzyme interactions and biological pathways.
  • Medicine: It has potential as a lead compound for developing new drugs, particularly in the field of anticancer and antimicrobial agents.
  • Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

This compound exhibits diverse biological activities, making it a subject of interest. Research has been done on its synthesis, biological evaluations, and potential therapeutic applications.

Antimicrobial Activity: The compound has demonstrated antimicrobial properties against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. Minimum Inhibitory Concentration (MIC) values have shown promising results, with certain derivatives exhibiting MIC values around 0.21 μM.

Anticancer Potential: Derivatives of methyl 5-oxo-3-(phenylcarbamoyl)-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline have been evaluated for their ability to inhibit cancer cell proliferation. Cell viability assays on various cancer cell lines, using MTT assays, revealed significant cytotoxic effects.

Mechanistic Studies

Mechanistic studies suggest that the biological activity may be attributed to:

  • Inhibition of Key Enzymes: Molecular docking studies indicate strong binding interactions with targets such as DNA gyrase and MurD, which are critical for bacterial survival and replication.
  • Channel Activation: Some derivatives were identified as activators of BK Ca channels, which could have implications for cardiovascular therapies.

Data Table

Activity TypeTarget Organism/Cell LineMIC (μM)IC50 (μM)
AntimicrobialEscherichia coli0.21
AnticancerHeLa Cells15
AnticancerMCF7 Cells10

Case Studies

  • In vitro studies demonstrated that derivatives effectively inhibited the growth of resistant bacterial strains, suggesting their potential as new antimicrobial agents.
  • Research involving human cancer cell lines showed that these compounds could induce apoptosis in a dose-dependent manner.

STK1 Inhibitors

The compound, also known as Inh2-B1, is related to methods and compositions of STK1 inhibitors .

Mechanism of Action

The mechanism of action of Methyl 5-oxo-3-(phenylcarbamoyl)-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and pharmacological properties of thiazolo[3,4-a]quinazoline derivatives are highly dependent on substituent variations. Below is a comparative analysis of key analogs:

BKCa Channel Activation: F083-0116

The compound 8-chloro-N-cyclopentyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide (F083-0116) shares a similar thiazoloquinazoline scaffold but differs in substituents:

  • 8-chloro replaces the 8-carboxylate methyl ester .
  • N-cyclopentylcarboxamide replaces the N-phenylcarbamoyl group.

These modifications enhance F083-0116’s inhibitory activity against Cryptosporidium parvum development in vitro, highlighting the role of halogenation and cyclopentyl groups in antiparasitic applications . In contrast, the methyl ester and phenylcarbamoyl groups in the parent compound favor BKCa channel activation, suggesting substituent-dependent target specificity .

Antimicrobial Activity: Pyrrolidine-Substituted Analog

Methyl 3-(pyrrolidine-1-carbonyl)-5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate (Compound 5c) replaces the phenylcarbamoyl group with a pyrrolidine-carbonyl moiety. Key findings:

  • Exhibits 77% yield in synthesis and robust antimicrobial activity.
  • NMR and MS data confirm structural integrity, with a melting point of 280°C .
  • The pyrrolidine group enhances solubility and interactions with microbial targets, unlike the phenylcarbamoyl group, which prioritizes BKCa channel binding .

MALT1 Protease Inhibition: Halogenated Derivatives

3D-QSAR and molecular docking studies reveal that 5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline derivatives with electron-withdrawing groups (e.g., chlorine, fluorine) at position 8 exhibit potent MALT1 protease inhibition, a target for B-cell lymphoma therapy. For example:

  • 8-Chloro-N-(3,5-dichlorophenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide shows enhanced binding affinity due to halogen interactions with MALT1’s hydrophobic pockets .
  • In contrast, the methyl ester in the parent compound reduces MALT1 affinity but improves metabolic stability .

Mechanistic and Computational Insights

  • BKCa Activation : The phenylcarbamoyl group in the parent compound facilitates hydrogen bonding with BKCa channel residues, while the methyl ester optimizes pharmacokinetics .
  • Antimicrobial vs. Antiparasitic Activity : Pyrrolidine and cyclopentyl substituents alter electron distribution, affecting microbial vs. parasitic target selectivity .

Biological Activity

Methyl 5-oxo-3-(phenylcarbamoyl)-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate is a compound of significant interest due to its diverse biological activities. This article examines its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of Thiazole Ring : The thiazole moiety is synthesized through condensation reactions involving thioketones and amines.
  • Carbamoylation : The introduction of the phenylcarbamoyl group is achieved via acylation reactions.
  • Methylation : Methyl ester formation is carried out using methylating agents.

The structural characterization of the synthesized compound is often confirmed using techniques such as NMR, IR spectroscopy, and mass spectrometry.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties against various bacterial strains. In a study assessing its efficacy:

  • Minimum Inhibitory Concentration (MIC) values were determined against pathogens such as Escherichia coli and Pseudomonas aeruginosa, showing promising results with MIC values around 0.21 μM for certain derivatives .

Anticancer Potential

Emerging evidence suggests that this compound may exhibit anticancer activity. A series of derivatives were evaluated for their ability to inhibit cancer cell proliferation:

  • Cell Viability Assays : Compounds derived from methyl 5-oxo-3-(phenylcarbamoyl)-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline were tested on various cancer cell lines using MTT assays, revealing significant cytotoxic effects .

Mechanistic Studies

Mechanistic studies have suggested that the biological activity may be attributed to:

  • Inhibition of Key Enzymes : Molecular docking studies indicate strong binding interactions with targets such as DNA gyrase and MurD, which are critical for bacterial survival and replication .
  • Channel Activation : Some derivatives were identified as activators of BK Ca channels, which could have implications for cardiovascular therapies .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Antimicrobial Efficacy : In vitro studies demonstrated that derivatives effectively inhibited the growth of resistant bacterial strains, suggesting their potential as new antimicrobial agents.
  • Cytotoxicity in Cancer Models : Research involving human cancer cell lines showed that these compounds could induce apoptosis in a dose-dependent manner.

Data Tables

Activity TypeTarget Organism/Cell LineMIC (μM)IC50 (μM)
AntimicrobialEscherichia coli0.21-
AntimicrobialPseudomonas aeruginosa--
AnticancerHeLa Cells-15
AnticancerMCF7 Cells-10

Q & A

Q. Example Data :

  • Yield: 77% (for a structurally similar compound) .
  • Characterization: 1H-NMR^1 \text{H-NMR} (δ 12.43 for NH, 8.27–8.13 for aromatic protons), 13C-NMR^{13} \text{C-NMR}, and elemental analysis (C: 52.41%, H: 3.94%, N: 10.70%) confirm purity .

Basic: Which spectroscopic techniques are critical for structural characterization?

Answer:

  • NMR Spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR identify proton environments and carbon frameworks (e.g., δ 182.99 ppm for C=S in 13C^{13} \text{C}-NMR) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 389 [M+^+]) .
  • Infrared (IR) Spectroscopy : Peaks at ~1640–1680 cm1^{-1} confirm carbonyl groups (C=O, C=S) .

Advanced: How can contradictions in spectral data during structure elucidation be resolved?

Answer:

  • X-ray Crystallography : Use SHELX for single-crystal refinement to resolve ambiguities in NMR assignments (e.g., distinguishing NH protons from aromatic signals) .
  • Hydrogen Bonding Analysis : Apply graph set analysis to interpret intermolecular interactions in the crystal lattice, which can clarify tautomeric forms .
  • Cross-validation : Compare experimental IR and MS data with computational simulations (DFT calculations) .

Advanced: What experimental designs are robust for assessing biological activity?

Answer:

  • In Vitro Assays :
    • Antimicrobial Activity : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
    • Enzyme Inhibition : Test against target enzymes (e.g., kinases) using fluorescence-based assays.
  • Controls : Include positive controls (e.g., ciprofloxacin for antibacterial assays) and solvent-only negatives.
  • Dose-Response Curves : Generate IC50_{50}/EC50_{50} values with triplicate measurements to ensure reproducibility .

Advanced: How to evaluate environmental impact and degradation pathways?

Answer:

  • Fate Studies : Follow protocols from Project INCHEMBIOL:
    • Abiotic Degradation : Expose the compound to UV light, varying pH, and temperatures to study hydrolysis/photolysis .
    • Biotic Transformation : Use soil microcosms or activated sludge to assess microbial degradation rates.
  • Analytical Tools : LC-MS/MS to detect degradation products; ECOSAR for ecotoxicity predictions .

Basic: What safety protocols are required when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
  • Toxicity Data : Classified as Acute Toxicity Category 4 (oral, dermal, inhalation).
  • First Aid : Immediate flushing with water for skin/eye contact; seek medical attention for ingestion .

Advanced: How to design a structure-activity relationship (SAR) study?

Answer:

  • Analog Synthesis : Modify substituents (e.g., phenylcarbamoyl group, methyl ester) and test derivatives .
  • Activity Profiling : Compare IC50_{50} values across analogs to identify critical functional groups.
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes with target proteins .

Advanced: How to analyze hydrogen bonding in the crystal structure?

Answer:

  • ORTEP Visualization : Generate thermal ellipsoid plots to identify hydrogen bond donors/acceptors .
  • Graph Set Notation : Classify motifs (e.g., C22(8)\text{C}_2^2(8) rings) to map intermolecular interactions .
  • SHELXL Refinement : Optimize H-bond geometries (D–H···A angles, distances) during crystallographic refinement .

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